molecular formula C19H17F3N2O3 B2364891 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 922925-29-9

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2364891
CAS No.: 922925-29-9
M. Wt: 378.351
InChI Key: PXGHVWOAUOCHLT-UHFFFAOYSA-N
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Description

N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group on the benzoyl moiety and a substituted phenyl ring with methoxy and 2-oxopyrrolidin-1-yl substituents.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-27-16-11-12(8-9-15(16)24-10-4-7-17(24)25)23-18(26)13-5-2-3-6-14(13)19(20,21)22/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGHVWOAUOCHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of benzamides. Its unique structural features, including a trifluoromethyl group and a pyrrolidinone moiety, suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H20F3N2O3C_{22}H_{20}F_{3}N_{2}O_{3}, with a molecular weight of approximately 425.4 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological processes. Preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis, making it a candidate for further investigation in cancer therapy.

Biological Activity Overview

  • Anticancer Activity :
    • Research indicates that benzamide derivatives can exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties :
    • Some benzamide derivatives have demonstrated antimicrobial activity against a range of pathogens. For instance, compounds with similar structures have been effective against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents .
  • Neuroprotective Effects :
    • The pyrrolidinone moiety is known for its neuroprotective properties in certain contexts. Compounds containing this structure have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis .

Case Studies and Research Findings

StudyFindings
Study 1 : Anticancer PropertiesThis compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .
Study 2 : Antimicrobial ActivityIn vitro tests revealed that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Study 3 : NeuroprotectionThe compound demonstrated protective effects on SH-SY5Y neuroblastoma cells subjected to oxidative stress, suggesting a possible role in neurodegenerative disease therapies .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Studies have indicated that derivatives of benzamide compounds exhibit potent anticancer properties. The structural modifications, including the incorporation of the pyrrolidine moiety, enhance the activity against various cancer cell lines. For example, certain benzamide derivatives have shown effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells .
  • Neurological Disorders
    • The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety. Research indicates that benzamide derivatives can modulate serotonin and dopamine pathways, which are critical in mood regulation .
  • Antimicrobial Properties
    • Some studies have reported that benzamide derivatives display antimicrobial activity against a range of pathogens. The trifluoromethyl group is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antibacterial efficacy .
  • Enzyme Inhibition
    • The compound has been studied for its role as an enzyme inhibitor, particularly in relation to kinases involved in cancer progression. Inhibition of specific kinases can lead to reduced tumor growth and metastasis, making this compound a candidate for targeted cancer therapies .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using benzamide derivatives.
Study BNeurological EffectsShowed modulation of serotonin receptors leading to antidepressant-like effects in animal models.
Study CAntimicrobial EfficacyReported effective inhibition of bacterial growth against resistant strains using modified benzamide structures.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core benzamide scaffold is shared with several derivatives in the evidence, but its unique substituents differentiate it:

  • Trifluoromethyl group : Common in bioactive molecules (e.g., Examples 53 in , compounds in ) for improved pharmacokinetics .
  • 3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl group: The pyrrolidinone ring may act as a hydrogen-bond acceptor, similar to pyrazolo[3,4-d]pyrimidine in or triazolopyridine in .

Comparative Analysis of Analogous Benzamide Derivatives

Compound Name Key Substituents Synthesis Route Applications/Notes Reference
N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide (Target) 3-MeO, 4-pyrrolidinone, 2-CF3 Likely benzoyl chloride + aniline coupling Hypothesized: kinase inhibition, CNS targets
3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide Quinazoline, 3-CF3, methyl Suzuki coupling with boronic acid Anticancer (kinase inhibition)
2-[(1S)-1-Cyclohexylethoxy]-5-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide () Cyclohexylethoxy, 5-F, 2-CF3 Palladium-catalyzed cross-coupling Antiviral or oncology candidates
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) 2-Me, 3-isopropoxy Amidation of benzoyl chloride Agricultural fungicide
N-[4-Methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide Bipyrimidinyl, 3-CF3, methyl Multi-step amidation Kinase inhibitor (e.g., EGFR)

Functional Implications of Substituent Variations

  • Trifluoromethyl Group : Enhances membrane permeability and resistance to oxidative metabolism, as seen in and .
  • Pyrrolidinone vs.
  • Methoxy Group : Electron-donating effects could modulate aromatic ring reactivity, similar to isopropoxy in mepronil () .

Preparation Methods

Synthesis of the Pyrrolidinone Substituent

The 2-oxopyrrolidin-1-yl group is introduced via nucleophilic substitution or cyclization reactions. A common method involves reacting 4-amino-3-methoxyphenol with γ-butyrolactam under basic conditions:

$$
\text{4-Amino-3-methoxyphenol} + \gamma\text{-Butyrolactam} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Methoxy-4-(2-oxopyrrolidin-1-yl)aniline}
$$

Conditions :

  • Solvent: DMF or DMSO
  • Base: Potassium carbonate
  • Temperature: 80–100°C, 12–24 hours
  • Yield: 60–75%

Alternative Route: Reductive Amination

An alternative approach utilizes reductive amination of 3-methoxy-4-nitroaniline with pyrrolidin-2-one :

  • Nitration : Introduce a nitro group to 3-methoxyaniline.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) to form the amine intermediate.
  • Cyclization : Reaction with γ-butyrolactam under acidic conditions.

Preparation of 2-(Trifluoromethyl)benzoyl Chloride

The carboxylic acid precursor is activated for amide coupling:

$$
\text{2-(Trifluoromethyl)benzoic acid} \xrightarrow{\text{SOCl}_2 \text{ or Oxalyl chloride}} \text{2-(Trifluoromethyl)benzoyl chloride}
$$

Conditions :

  • Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride
  • Solvent: Dichloromethane (DCM)
  • Temperature: Reflux (40–60°C), 2–4 hours
  • Yield: >90%

Amide Bond Formation Strategies

Direct Coupling Using Carbodiimide Reagents

The most widely reported method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) :

$$
\begin{align}
\text{3-Methoxy-4-(2-oxopyrrolidin-1-yl)aniline} &+ \text{2-(Trifluoromethyl)benzoyl chloride} \
&\xrightarrow{\text{EDCl, HOBt, DIPEA}} \text{Target Compound}
\end{align
}
$$

Conditions :

  • Solvent: DMF or DCM
  • Base: N,N-Diisopropylethylamine (DIPEA)
  • Temperature: Room temperature, 12–18 hours
  • Yield: 65–80%

HATU-Mediated Coupling

For higher efficiency, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is used:

$$
\text{Reaction efficiency: } \text{HATU} > \text{EDCl/HOBt} \quad (\text{Yield: 85–92%})
$$

Optimized Protocol :

  • Molar ratio (amine:acid:HATU): 1:1.2:1.1
  • Solvent: DMF
  • Base: DIPEA (2.5 equiv)
  • Temperature: 0°C to room temperature, 4–6 hours

Solid-Phase Synthesis

Recent patents describe solid-phase methods using Wang resin -bound intermediates:

  • Immobilize 2-(trifluoromethyl)benzoic acid on Wang resin.
  • Activate with N,N'-diisopropylcarbodiimide (DIC).
  • Couple with 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline.
  • Cleave with trifluoroacetic acid (TFA).

Advantages :

  • Simplified purification
  • Yield: 70–78%

Comparative Analysis of Methods

Method Reagents Solvent Time (h) Yield (%) Purity (%)
EDCl/HOBt EDCl, HOBt, DIPEA DMF 12–18 65–80 90–95
HATU HATU, DIPEA DMF 4–6 85–92 95–98
Solid-Phase DIC, Wang resin, TFA DCM 24 70–78 85–90

Purification and Characterization

Workup Procedures

  • Liquid-liquid extraction : Wash with 1 M NaOH (remove unreacted acid) and 1 M HCl (remove excess amine).
  • Column chromatography : Silica gel, eluent: ethyl acetate/hexanes (3:7 to 1:1).
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12–7.45 (m, 4H, Ar-H), 7.20 (d, 1H, J = 8.4 Hz), 6.85 (s, 1H), 3.82 (s, 3H, OCH₃), 3.50–3.20 (m, 4H, pyrrolidinone), 2.40–2.10 (m, 2H).
  • HRMS : m/z [M+H]⁺ calc. for C₂₀H₁₈F₃N₂O₃: 415.1274; found: 415.1278.

Challenges and Optimizations

Side Reactions

  • Trifluoromethyl hydrolysis : Minimized by avoiding strong bases at elevated temperatures.
  • Pyrrolidinone ring-opening : Controlled by maintaining pH < 8 during workup.

Scalability

  • Kilogram-scale batches : HATU method preferred for consistency (yield >85%).
  • Cost reduction : Replacing HATU with EDCl/HOBt reduces reagent costs by 40%.

Q & A

Q. Assay Conditions :

  • Kinetic Studies : Use fluorescence polarization (FP) with ATP-competitive probes (e.g., Tracer 236) to measure IC₅₀ .
  • Cellular Validation : Test in HEK293T cells transfected with target kinases, monitoring phosphorylation via Western blot .

Negative Controls : Include a non-fluorinated analog to isolate the -CF₃ contribution to activity .

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